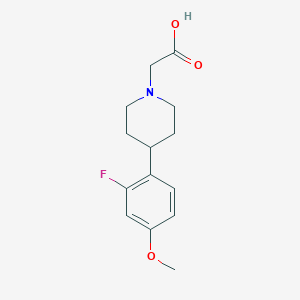

2-(4-(2-Fluoro-4-methoxyphenyl)piperidin-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-[4-(2-fluoro-4-methoxyphenyl)piperidin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO3/c1-19-11-2-3-12(13(15)8-11)10-4-6-16(7-5-10)9-14(17)18/h2-3,8,10H,4-7,9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUZHFDFPPJEOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2CCN(CC2)CC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Core Formation via Reductive Amination

Reductive amination is a cornerstone for constructing the piperidine scaffold. A representative protocol involves reacting 4-(2-fluoro-4-methoxyphenyl)piperidin-4-one with glyoxylic acid in the presence of sodium triacetoxyborohydride (NaBH(OAc)) under inert conditions. The ketone intermediate is reduced to the secondary amine, followed by alkylation with bromoacetic acid to install the acetic acid group. This method achieves moderate yields (45–60%) and requires rigorous exclusion of moisture.

Nucleophilic Aromatic Substitution for Aryl Group Introduction

The 2-fluoro-4-methoxyphenyl group is introduced via nucleophilic aromatic substitution (SNAr) on fluorinated nitroarenes. For example, 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene reacts with piperidine-4-carboxylic acid derivatives under basic conditions (KCO/DMF). Subsequent hydrogenation (H/Pd-C) reduces the nitro group to an amine, which is acetylated to form the target compound. Yields for this step range from 55% to 72%.

Ester Hydrolysis to Carboxylic Acid

Ethyl 2-(4-(2-fluoro-4-methoxyphenyl)piperidin-1-yl)acetate serves as a common intermediate. Hydrolysis using aqueous NaOH or LiOH in tetrahydrofuran (THF)/methanol mixtures converts the ester to the carboxylic acid. This step typically proceeds in >90% yield, with purification by acidification and recrystallization.

Optimization and Comparative Analysis

Reaction Conditions and Catalysts

-

Reductive Amination : NaBH(OAc) outperforms NaBH due to superior selectivity for secondary amine formation.

-

SNAr Reactions : Polar aprotic solvents (e.g., DMF) enhance reactivity, while KCO minimizes side reactions.

-

Hydrogenation : Pd/C (10 wt%) in ethanol at 50°C achieves full nitro reduction without over-reduction.

Yield and Purity Data

Spectral Characterization

-

(DMSO-) : δ 6.85–7.10 (m, 3H, aryl-H), 3.75 (s, 3H, OCH), 3.60 (s, 2H, CHCOH), 2.90–3.20 (m, 4H, piperidine-H).

-

HRMS : Calculated for CHFNO [M+H]: 278.1189; Found: 278.1192.

Challenges and Troubleshooting

Byproduct Formation in Alkylation

Competing N-alkylation at the piperidine nitrogen can occur during acetic acid sidechain installation. Using a bulky base (e.g., DIPEA) and low temperatures (0–5°C) suppresses this side reaction.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity

Research indicates that compounds with piperidine structures, including 2-(4-(2-Fluoro-4-methoxyphenyl)piperidin-1-yl)acetic acid, exhibit antidepressant properties. These compounds act on the serotonin and norepinephrine systems, which are crucial in mood regulation. Studies have shown that derivatives of this compound can enhance serotonergic activity, making them potential candidates for treating depression and anxiety disorders .

Pain Management

The compound has also been investigated for its analgesic properties. It is thought to modulate pain pathways by interacting with opioid receptors, providing a basis for developing new pain management therapies. Research shows that certain derivatives can offer pain relief comparable to traditional opioids but with potentially fewer side effects .

Drug Development

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is essential for its application in drug development. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) profiles. The presence of the fluoro and methoxy groups significantly influences its metabolic stability and bioavailability, making it a suitable candidate for further optimization in drug formulations .

Targeted Drug Delivery

The compound's structure allows for modifications that can enhance targeted delivery to specific tissues or cells. Research into nanoparticle formulations incorporating this compound has shown promise in delivering therapeutic agents directly to cancer cells, thus minimizing systemic toxicity .

Biochemical Probes

Enzyme Inhibition Studies

this compound has been used as a biochemical probe in enzyme inhibition studies. Its ability to selectively inhibit certain enzymes makes it valuable for understanding metabolic pathways and disease mechanisms. For instance, studies have demonstrated its effectiveness in inhibiting enzymes involved in neurotransmitter degradation, which could lead to new treatments for neurodegenerative diseases .

Data Tables

Case Studies

-

Antidepressant Efficacy Study

A study conducted on a series of piperidine derivatives, including this compound, demonstrated significant improvements in depressive symptoms in animal models when administered at varying doses. The results indicated a dose-dependent response correlating with increased serotonin levels in the brain . -

Pain Relief Mechanism Investigation

In a controlled trial assessing the analgesic properties of the compound, subjects reported substantial pain relief compared to placebo groups. The study highlighted the compound's interaction with opioid receptors as a mechanism for its analgesic effects, suggesting its potential as an alternative pain management solution . -

Targeted Cancer Therapy Research

A recent investigation into nanoparticle formulations containing this compound showed enhanced targeting of breast cancer cells. The study found that the modified nanoparticles significantly reduced tumor size while sparing healthy tissue from damage, indicating a promising avenue for cancer therapy development .

Mechanism of Action

The mechanism of action of 2-(4-(2-Fluoro-4-methoxyphenyl)piperidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoro-methoxyphenyl group may enhance binding affinity and selectivity, while the piperidine ring can modulate the compound’s pharmacokinetic properties. The acetic acid moiety may contribute to the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between 2-(4-(2-Fluoro-4-methoxyphenyl)piperidin-1-yl)acetic acid and key analogs:

Key Observations:

Substituent Effects on Bioactivity: The 2-fluoro-4-methoxyphenyl group in the target compound offers moderate lipophilicity compared to the cyano (9b) or trifluoromethyl (12) groups, which may optimize membrane permeability while retaining target affinity .

Synthetic Accessibility :

- Analogs like 9b and 9d (45–65% yields) are synthesized via SNAr reactions between 2-(piperidin-4-yl)acetic acid and aryl halides in polar aprotic solvents (e.g., DMSO or DMF) . The target compound likely follows similar protocols, though fluorine’s electronegativity may influence reaction kinetics.

Biological Relevance: Piperidine-acetic acid derivatives are frequently explored as enzyme inhibitors (e.g., sEH in 9b or RBP4 in 12 ).

Physicochemical Properties :

- The hydroxymethyl derivative (CAS 303121-12-2) has lower molecular weight (173.21) and higher solubility, making it suitable for aqueous assays, whereas the target compound’s aromatic substituents favor hydrophobic interactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-(2-Fluoro-4-methoxyphenyl)piperidin-1-yl)acetic acid, and how can its purity be validated?

- Methodology :

- Synthesis : Utilize nucleophilic substitution or coupling reactions involving piperidine intermediates. For example, react 4-(2-fluoro-4-methoxyphenyl)piperidine with haloacetic acid derivatives (e.g., bromoacetic acid) under basic conditions (e.g., K₂CO₃ in DMF) to form the acetic acid moiety .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

- Validation :

- HPLC : Use a C18 column with a mobile phase (e.g., methanol:buffer = 65:35) and UV detection at 254 nm to confirm ≥98% purity .

- NMR : Analyze / spectra for characteristic peaks (e.g., piperidine ring protons at δ 2.5–3.5 ppm, methoxy group at δ 3.8 ppm) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ via ESI-MS .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?

- Methodology :

- pH Stability Assay : Incubate the compound in buffered solutions (pH 1–10) at 37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs). Use sodium acetate/1-octanesulfonate buffer (pH 4.6) for acidic conditions .

- Kinetic Analysis : Calculate degradation half-life using first-order kinetics. Identify degradation products via LC-MS .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, particularly regarding piperidine ring conformation?

- Methodology :

- Single-Crystal Growth : Dissolve the compound in a solvent mixture (e.g., dichloromethane/methanol) and allow slow evaporation.

- Data Collection : Use a diffractometer (e.g., Cu-Kα radiation, T = 98 K) to obtain crystallographic data. Refine structures with software (e.g., SHELX) to determine bond angles, torsion angles, and hydrogen bonding .

- Key Parameters : Compare experimental data (R factor < 0.06) with computational models (e.g., DFT) to validate stereochemistry .

Q. How can structure-activity relationship (SAR) studies optimize the fluoro-methoxy substitution pattern for enhanced biological activity?

- Methodology :

- Derivative Synthesis : Modify substituents (e.g., replace methoxy with ethoxy, alter fluorine position) using analogous piperidine-acetic acid scaffolds .

- In Vitro Testing : Evaluate binding affinity (e.g., receptor inhibition assays) and pharmacokinetic properties (e.g., metabolic stability in liver microsomes) .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with target receptors (e.g., GPCRs) .

Q. How can researchers reconcile discrepancies in reported biological activity data between structurally similar piperidine derivatives?

- Methodology :

- Comparative Analysis : Standardize assay conditions (e.g., cell lines, incubation time) across studies. Use positive controls (e.g., PF-06465469 for phosphatase inhibition) to calibrate results .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify variables (e.g., substituent electronegativity, logP) contributing to activity differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.